
Vorinostat-o-glucuronide
Vue d'ensemble
Description
Vorinostat-o-glucuronide is a metabolite of vorinostat, a histone deacetylase inhibitor. Vorinostat is primarily used in the treatment of cutaneous T-cell lymphoma. The glucuronidation of vorinostat results in the formation of this compound, which is pharmacologically inactive .
Mécanisme D'action
Target of Action
Vorinostat primarily targets histone deacetylases HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in gene transcription and cell signaling pathways . They catalyze the removal of acetyl groups from the lysine residues of histone proteins .
Mode of Action
Vorinostat inhibits the enzymatic activity of histone deacetylases at nanomolar concentrations . It binds to the active site of these enzymes and acts as a chelator for zinc ions also found in the active site .
Biochemical Pathways
The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . The inhibition of histone deacetylases by Vorinostat results in the accumulation of acetylated histones and acetylated proteins, including transcription factors crucial for the expression of genes needed to induce cell differentiation .
Pharmacokinetics
Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect . Its metabolism involves hepatic glucuronidation and β-oxidation . The metabolites of Vorinostat include Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive . The elimination half-life of Vorinostat and its glucuronide metabolite is approximately 2 hours .
Result of Action
The inhibition of histone deacetylases by Vorinostat leads to changes in gene transcription and cell signaling, potentially leading to a malignant phenotype . Clinical activity has been demonstrated in patients with a variety of malignancies, including cutaneous T-cell lymphoma (CTCL) .
Action Environment
The clinical pharmacology profile of Vorinostat is favorable, and there appear to be no major differences in the pharmacokinetics of Vorinostat in special populations, including varying demographics and hepatic dysfunction . Environmental factors that could influence Vorinostat’s action, efficacy, and stability include the patient’s diet (due to the modest food effect) and liver function (due to the role of hepatic glucuronidation in Vorinostat’s metabolism) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of vorinostat-o-glucuronide involves the glucuronidation of vorinostat. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the addition of glucuronic acid to vorinostat .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its status as a metabolite rather than a primary therapeutic agent. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to study its pharmacokinetics and metabolism .
Analyse Des Réactions Chimiques
Types of Reactions: Vorinostat-o-glucuronide primarily undergoes hydrolysis and β-oxidation. These reactions further metabolize the compound into inactive forms .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, often facilitated by enzymes such as esterases.
β-oxidation: This process typically occurs in the mitochondria, involving enzymes that catalyze the breakdown of fatty acids.
Major Products Formed: The major products formed from the metabolism of this compound include 4-anilino-4-oxobutanoic acid, which is also pharmacologically inactive .
Applications De Recherche Scientifique
Metabolism and Pharmacogenetics
Vorinostat undergoes extensive hepatic metabolism, primarily through glucuronidation facilitated by uridine 5'-diphosphate-glucuronosyltransferases (UGTs), notably UGT2B17 and UGT2B7. High interindividual variability in vorinostat pharmacokinetics has been observed, attributed to genetic polymorphisms in these enzymes . The formation of vorinostat-o-glucuronide is crucial as it is considered an inactive metabolite, influencing drug clearance and potential toxicity.
Key Findings on Glucuronidation
- UGT Enzyme Activity : UGT2B17 exhibited the highest activity in converting vorinostat to its glucuronide form, with significant differences noted between individuals with different UGT2B17 genotypes .
- Interindividual Variability : A study reported that 53% of the variability in vorinostat glucuronidation could be attributed to UGT2B17 and UGT2B7 activities .
Clinical Implications
The pharmacogenetic insights into vorinostat metabolism have significant clinical implications:
- Dosing Individualization : Understanding the genetic variants affecting glucuronidation can help tailor vorinostat dosing, potentially reducing the risk of adverse effects while maximizing therapeutic efficacy .
- Ethnic Variability : The prevalence of UGT2B17 null genotype varies significantly across ethnic groups, which may affect drug response and toxicity profiles in diverse populations .
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy of vorinostat in various cancers, with a focus on its glucuronidation:
- Cutaneous T-Cell Lymphoma : In clinical trials, patients treated with vorinostat showed significant reductions in skin lesions. The overall response rate was reported at 40%, with some patients achieving complete responses .
- Combination Therapies : Vorinostat has been explored in combination with other chemotherapeutic agents for enhanced efficacy against non-Hodgkin lymphoma and other malignancies. For instance, its use alongside idarubicin and cytarabine showed promising results in myelodysplastic syndromes .
Table 1: Overview of Vorinostat Clinical Trials
Study Type | Cancer Type | Response Rate | Notable Outcomes |
---|---|---|---|
Phase II Trial | Cutaneous T-cell lymphoma | 40% | Significant reduction in skin lesions |
Phase II Trial | Non-Hodgkin lymphoma | TBD | Enhanced response rates when combined |
Phase I Trial | Myelodysplastic syndromes | TBD | Promising results with combination therapy |
Table 2: Genetic Variants Influencing Vorinostat Metabolism
Genetic Variant | Impact on Glucuronidation | Frequency |
---|---|---|
UGT2B17 Null | Reduced metabolism | 11-12% (Caucasians) |
UGT2B7 Polymorphism | Variable impact | Varies by population |
Comparaison Avec Des Composés Similaires
Belinostat: Another histone deacetylase inhibitor with similar pharmacological properties but different metabolic pathways.
Panobinostat: A more potent histone deacetylase inhibitor with broader activity against various histone deacetylase isoforms.
Uniqueness: Vorinostat-o-glucuronide is unique in its specific formation through the glucuronidation of vorinostat. This metabolic pathway is crucial for the drug’s clearance and helps in understanding the pharmacokinetics of vorinostat .
Activité Biologique
Vorinostat-O-glucuronide, an inactive metabolite of vorinostat (suberoylanilide hydroxamic acid), is formed primarily through the process of glucuronidation. Vorinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma and other malignancies. Understanding the biological activity of its glucuronide metabolite is crucial for evaluating the pharmacokinetics and safety profile of vorinostat.
Overview of Vorinostat Metabolism
Vorinostat undergoes extensive hepatic metabolism, with glucuronidation being a major pathway. This metabolic process involves the conjugation of vorinostat with glucuronic acid, primarily mediated by uridine 5'-diphosphate-glucuronosyltransferases (UGTs). The principal UGTs involved in this process include UGT2B17, UGT1A9, and UGT2B7, with UGT2B17 showing the highest activity .
Key Metabolic Pathways
- Glucuronidation : Converts vorinostat to this compound and 4-anilino-4-oxobutanoic acid.
- Hydrolysis : Followed by β-oxidation, contributing to the formation of inactive metabolites.
Pharmacokinetics
The pharmacokinetic profile of vorinostat indicates that its inactive metabolites, including this compound, are present in significantly higher concentrations than the parent drug. After administration, the mean steady-state serum levels of this compound can be up to four times higher than those of vorinostat itself .
Table 1: Pharmacokinetic Properties
Parameter | Vorinostat | This compound |
---|---|---|
Peak Plasma Concentration | 1.50–3.44 hours | Not specified |
Half-Life | 1.25–1.40 hours | Approximately 2 hours |
Urinary Excretion (as % of dose) | < 1% | ~16% |
Accumulation Ratio | 1.35–1.34 | Not applicable |
Biological Activity and Clinical Implications
While vorinostat itself exhibits significant biological activity as an HDAC inhibitor, leading to antiproliferative effects in various cancer models, its glucuronide metabolite is considered pharmacologically inactive . The clinical implications of this inactivity are critical; high levels of this compound do not contribute to therapeutic effects but may influence safety profiles due to their accumulation.
Case Studies and Clinical Trials
In clinical trials involving patients with malignancies such as lymphoma and melanoma, vorinostat was administered at doses ranging from 100 mg to 400 mg daily. Notably:
- Phase I Trials : Reported a maximum tolerated dose (MTD) of 200 mg twice daily without reaching severe toxicities .
- Response Rates : Overall response rates for patients treated with vorinostat were around 24%–30%, indicating moderate efficacy .
Genetic Variability in Metabolism
Research has shown significant interindividual variability in the pharmacokinetics of vorinostat, largely attributed to genetic polymorphisms in UGT enzymes involved in its metabolism. For instance, individuals with different copy numbers of UGT2B17 exhibit varying rates of glucuronidation, which can affect drug clearance and response .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZHORDQQELAH-JNIAIEOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863456-50-2 | |
Record name | Vorinostat-o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VORINOSTAT-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Vorinostat-O-glucuronide in the context of Vorinostat treatment?
A1: this compound is a metabolite of the anti-cancer drug Vorinostat. It is formed through glucuronidation, a metabolic process where a glucuronic acid molecule is attached to Vorinostat, primarily by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) []. This process generally makes the drug molecule more water-soluble and easier for the body to excrete. The study found that individuals with a specific genetic variation (UGT2B17*2 homozygotes) have reduced UGT2B17 enzyme activity, leading to lower levels of this compound and potentially higher levels of active Vorinostat in the body []. This difference in metabolism could explain the observed variations in drug efficacy and toxicity among patients with different UGT2B17 genotypes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.